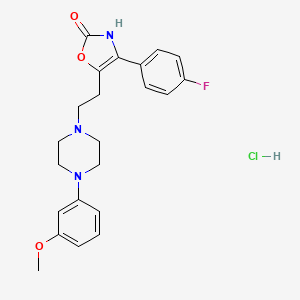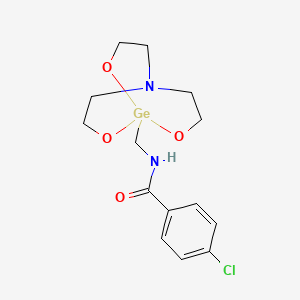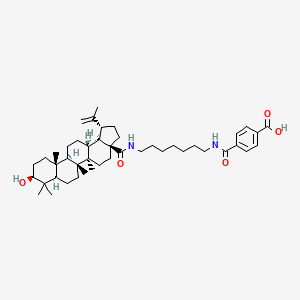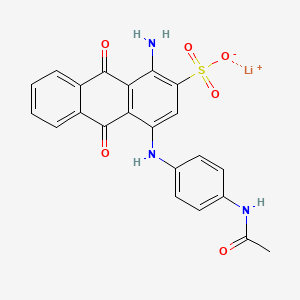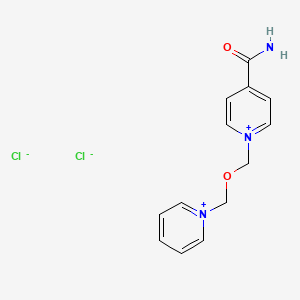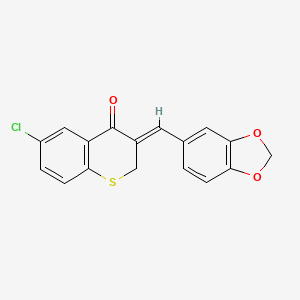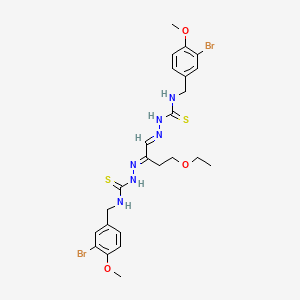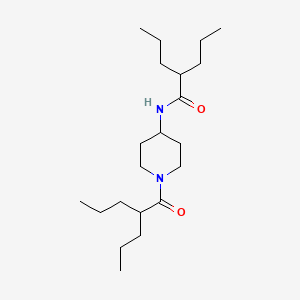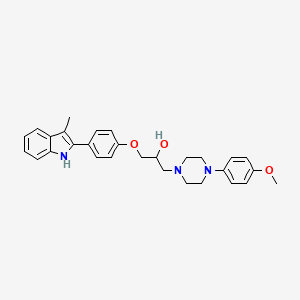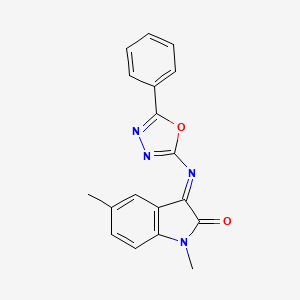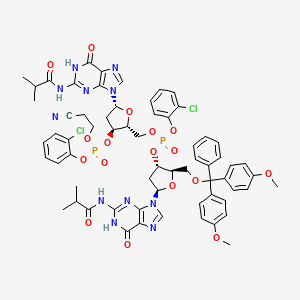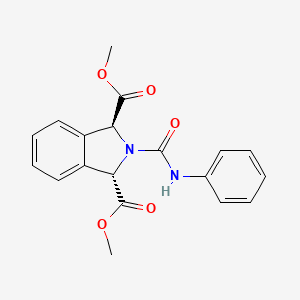
Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate is a chemical compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a triazine ring substituted with dichloro groups and an amino group, which is further connected to a toluene sulphonate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate typically involves a nucleophilic substitution reaction. The starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), undergoes substitution with an appropriate amine, such as 4-aminotoluene-3-sulphonic acid, in the presence of a base like sodium carbonate. The reaction is usually carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction. Microwave irradiation, in particular, has been shown to reduce reaction times and improve product purity .
化学反応の分析
Types of Reactions
Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Condensation Reactions: It can form condensation products with other compounds containing reactive functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium carbonate or other bases are commonly used to facilitate the substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives with potential biological activities .
科学的研究の応用
Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate involves its interaction with biological macromolecules. The compound can bind to proteins and enzymes, disrupting their normal function. This binding is facilitated by the reactive triazine ring, which can form covalent bonds with nucleophilic sites on proteins. The molecular targets and pathways involved include bacterial cell wall synthesis and enzyme inhibition, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
- 4-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 2-(4-(4-Chloro-6-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylamino)-1,3,5-triazin-2-ylamino)phenylsulfonyl)ethyl hydrogen sulfate
Uniqueness
Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate is unique due to its specific substitution pattern on the triazine ring and the presence of the toluene sulphonate moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .
特性
CAS番号 |
94199-98-1 |
|---|---|
分子式 |
C10H7Cl2N4NaO3S |
分子量 |
357.15 g/mol |
IUPAC名 |
sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C10H8Cl2N4O3S.Na/c1-5-2-3-6(7(4-5)20(17,18)19)13-10-15-8(11)14-9(12)16-10;/h2-4H,1H3,(H,17,18,19)(H,13,14,15,16);/q;+1/p-1 |
InChIキー |
FWMYYRQSLCZOOL-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



